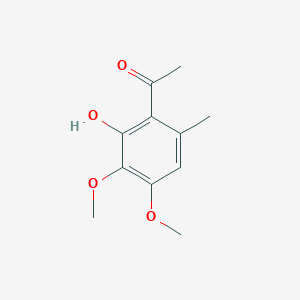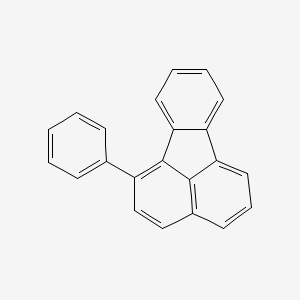
Phenylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with a phenyl group attached. As a member of the PAH family, it is known for its complex structure and significant chemical properties. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic and optical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylfluoranthene can be synthesized through several methods. One common approach involves the condensation of phenyl vinyl ketone with methyl fluorene-9-carboxylate, followed by hydrolysis, decarboxylation, reduction, cyclization, and dehydrogenation . Another method includes the crossed Ullmann reaction between 4-iodofluoranthene and 2-bromonitrobenzene, followed by reduction, diazotization, and ring-closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: Phenylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl or fluoranthene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthenequinones, while substitution reactions can produce various phenyl-substituted fluoranthenes .
Scientific Research Applications
Phenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: this compound and its derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism by which phenylfluoranthene exerts its effects involves interactions with various molecular targets and pathways. Its electronic structure allows it to participate in electron transfer reactions, making it useful in electronic and photonic applications. In biological systems, its mechanism of action may involve binding to specific proteins or DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Phenylfluoranthene can be compared with other similar compounds, such as:
Fluoranthene: Lacks the phenyl group, resulting in different electronic and optical properties.
Benzo[j]fluoranthene: Contains an additional benzene ring, leading to increased molecular size and altered reactivity.
Methylfluoranthene: Substituted with a methyl group instead of a phenyl group, affecting its chemical behavior and applications
This compound’s uniqueness lies in its specific structural features, which confer distinct electronic properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C22H14 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-phenylfluoranthene |
InChI |
InChI=1S/C22H14/c1-2-7-15(8-3-1)17-14-13-16-9-6-12-19-18-10-4-5-11-20(18)22(17)21(16)19/h1-14H |
InChI Key |
ZBZUQRMIUUBVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


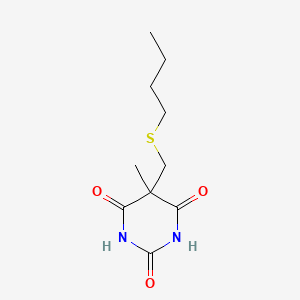
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
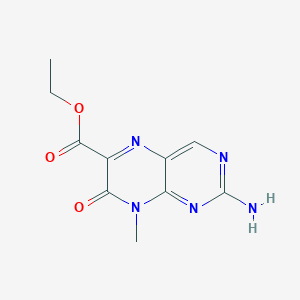
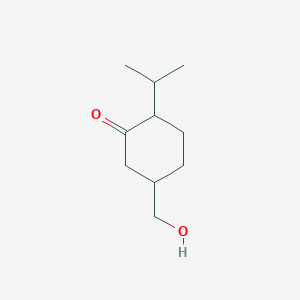

![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
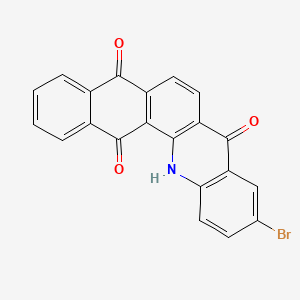
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
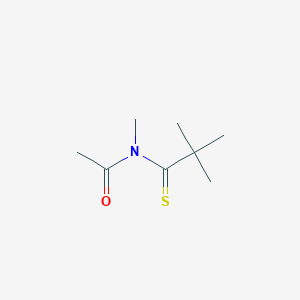
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
